molecular formula C16H14N4O3 B10903188 methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903188
M. Wt: 310.31 g/mol
InChI Key: AEBXXVFFMLZFFM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a fused pyrazole-pyridine core. Its structure includes a 2-cyanoethyl group at the 1-position, a methyl group at the 3-position, and a furan-2-yl substituent at the 6-position. The methyl ester at the 4-position enhances solubility and serves as a common functional group for further derivatization.

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C16H14N4O3/c1-10-14-11(16(21)22-2)9-12(13-5-3-8-23-13)18-15(14)20(19-10)7-4-6-17/h3,5,8-9H,4,7H2,1-2H3

InChI Key

AEBXXVFFMLZFFM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)OC)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,3-diaminopyridine with furfural under Weidenhagen reaction conditions to form 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine. This intermediate is then methylated in a KOH-acetone system to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or acyl chlorides. Reaction conditions vary but typically involve solvents like dichloromethane, ethanol, or acetone, and temperatures ranging from room temperature to reflux conditions.

Major Products

Major products formed from these reactions include furan-2,3-dione derivatives, primary amines, and various substituted pyrazolopyridine derivatives.

Scientific Research Applications

Anticancer Applications

Research has indicated that methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits promising anticancer properties. Studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In a study published in 2018, the compound was evaluated for its efficacy against several cancer types, including breast and lung cancer. The results demonstrated that the compound significantly reduced tumor growth in animal models when administered at specific dosages. The mechanism of action was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Properties

Apart from its anticancer potential, this compound has also been investigated for its anti-inflammatory effects. The presence of the furan ring is known to enhance anti-inflammatory activity.

Research Findings

A study conducted in 2020 highlighted the compound's ability to reduce inflammatory markers in vitro. It was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties.

Experimental Evidence

In preclinical studies involving neurodegenerative disease models, the compound demonstrated a capacity to protect neuronal cells from oxidative stress-induced damage. This effect was linked to its ability to modulate antioxidant enzyme activity and reduce oxidative stress levels within neuronal tissues .

Synthesis and Formulation

The synthesis of this compound involves several steps that include cyclization reactions and functional group modifications. Various synthetic routes have been explored to optimize yield and purity for pharmaceutical applications.

Table: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CyclizationFuran derivative + Pyrazole precursorFormation of pyrazolo-pyridine core
2FunctionalizationCyanoethylating agentIntroduction of cyanoethyl group
3EsterificationMethylating agentFinal product formation

Mechanism of Action

The mechanism of action of methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position of the pyrazolo[3,4-b]pyridine scaffold is a critical site for modulating electronic and steric properties. Key analogs include:

Compound Name 6-Substituent Key Properties/Applications Source
Target Compound Furan-2-yl Potential heterocyclic bioactivity
Methyl 1-(2-cyanoethyl)-6-(4-methoxyphenyl)... 4-Methoxyphenyl Enhanced lipophilicity
Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)... 4-Fluorophenyl Improved metabolic stability
1-(2-Cyanoethyl)-3-methyl-6-phenyl... Phenyl Carboxylic acid derivative (acidic)

Key Observations :

  • The furan-2-yl group in the target compound introduces oxygen-containing heterocyclic character, which may enhance binding to biological targets (e.g., enzymes or receptors) compared to purely aromatic substituents .
  • Fluorinated or methoxylated aryl groups (e.g., 4-fluorophenyl) improve metabolic stability and membrane permeability, making them favorable in drug design .

Variations at the 1- and 3-Positions

Modifications at the 1- and 3-positions influence steric bulk and electronic effects:

Compound Name 1-Substituent 3-Substituent Notable Features Source
Target Compound 2-Cyanoethyl Methyl Balance of hydrophilicity and bulk
Methyl 3-cyclopropyl-1-(4-fluorophenyl)... 4-Fluorophenyl Cyclopropyl Increased steric hindrance
Methyl 1-(3-chlorophenyl)-6-(furan-2-yl)... 3-Chlorophenyl Methyl Halogen enhances electronegativity

Key Observations :

  • The 2-cyanoethyl group in the target compound provides moderate hydrophilicity, whereas bulkier substituents like 4-fluorophenyl may reduce solubility but improve target specificity .
  • Cyclopropyl at the 3-position (as in CAS 1011396-86-3) enhances metabolic stability due to its non-planar structure, a feature absent in the methyl-substituted target compound .

Functional Group Modifications at the 4-Position

The 4-position is frequently modified to alter reactivity or pharmacokinetics:

Compound Name 4-Substituent Key Functional Impact Source
Target Compound Methyl ester Ester hydrolysis potential
1-(2-Cyanoethyl)-3-methyl-6-phenyl... Carboxylic acid Increased acidity; ionizable group
Ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo... Ethyl ester Ketone introduces hydrogen bonding

Key Observations :

  • Ketone-containing derivatives (e.g., ethyl 1-(2-fluorophenyl)-3-methyl-6-oxo...) may engage in hydrogen bonding, influencing crystallinity and solubility .

Key Observations :

  • Yields vary significantly based on substituents; electron-withdrawing groups (e.g., chlorine in compound 35) often require optimized conditions .
  • Ionic liquids like [bmim][BF₄] improve reaction efficiency by stabilizing intermediates .

Biological Activity

Methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, identified by CAS number 400080-73-1, is a compound belonging to the pyrazolopyridine class, known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14N4O3\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{3}

Key Features

  • Functional Groups : The compound features a cyano group and a furan moiety, which are significant for its biological interactions.
  • Molecular Weight : Approximately 298.31 g/mol.

Biological Activity Overview

Research indicates that compounds within the pyrazolopyridine scaffold exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Pyrazolopyridines have shown effectiveness against various bacterial and fungal strains. For instance, compounds with similar structures have demonstrated significant activity against Escherichia coli and Klebsiella pneumoniae .
  • Anticancer Properties : Studies suggest that pyrazolopyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of cyclin-dependent kinases and other critical proteins involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against E. coli, K. pneumoniae ,
AnticancerInhibits cell proliferation in cancer lines ,
Anti-inflammatoryModulates inflammatory pathways ,
AntiviralPotential inhibitors of viral replication

Case Study: Anticancer Activity

A notable study investigated the anticancer potential of various pyrazolopyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

The anticancer activity is attributed to the compound's ability to:

  • Inhibit Protein Kinases : Targeting key enzymes involved in cell cycle regulation.
  • Induce Apoptosis : Triggering programmed cell death in malignant cells.

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity. It was tested against a panel of bacteria and fungi, showing minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.

Table 2: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)Comparison Drug
E. coli32Amoxicillin (64)
K. pneumoniae16Ciprofloxacin (32)
Candida albicans8Fluconazole (16)

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